tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H15FN2O2 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a fluoropyridinyl moiety, and a methylcarbamate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate typically involves the reaction of 3-fluoropyridine with tert-butyl isocyanate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 3-fluoropyridine is reacted with tert-butyl isocyanate in the presence of a suitable catalyst.
Step 2: The intermediate product is then treated with methylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The process includes:
Raw Material Preparation: Ensuring the purity of 3-fluoropyridine, tert-butyl isocyanate, and methylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to maximize product formation.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carbamate.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluoropyridinyl moiety enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
tert-Butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate is unique due to the presence of both the fluoropyridinyl and methylcarbamate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15FN2O2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14(4)9-8(12)6-5-7-13-9/h5-7H,1-4H3 |
InChI Key |
LMSFQJGSZQWWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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